molecular formula C17H17ClN2O3S B14474338 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- CAS No. 65240-94-0

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro-

Cat. No.: B14474338
CAS No.: 65240-94-0
M. Wt: 364.8 g/mol
InChI Key: WOFGZPMVQMGMBV-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its phenothiazine core structure, which is a tricyclic compound consisting of two benzene rings fused to a central thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting phenothiazine with chloroacetyl chloride in the presence of a base such as pyridine.

    Bis(2-hydroxyethyl) Substitution: The final step involves the substitution of the carboxamide group with bis(2-hydroxyethyl)amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting signal transduction pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with a similar core structure but lacking the carboxamide and bis(2-hydroxyethyl) substitutions.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative with antihistamine properties.

Uniqueness

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro- is unique due to its specific substitutions, which enhance its chemical reactivity and broaden its range of applications. The presence of the bis(2-hydroxyethyl) group increases its solubility and potential for biological interactions, making it a valuable compound in various research fields.

Properties

CAS No.

65240-94-0

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-N,N-bis(2-hydroxyethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H17ClN2O3S/c18-12-5-6-16-14(11-12)20(13-3-1-2-4-15(13)24-16)17(23)19(7-9-21)8-10-22/h1-6,11,21-22H,7-10H2

InChI Key

WOFGZPMVQMGMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)N(CCO)CCO

Origin of Product

United States

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